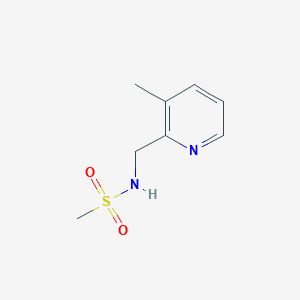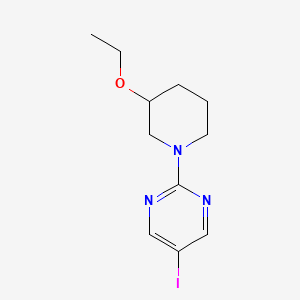
(R)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. The bromine atom at the 5-position of the pyrimidine ring and the methyl group on the piperazine ring contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 3-methylpiperazine.
Nucleophilic Substitution: The 5-bromopyrimidine undergoes nucleophilic substitution with 3-methylpiperazine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the piperazine ring.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position of the pyrimidine ring, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and binding affinity.
2-(3-Methylpiperazin-1-yl)pyrimidine: Lacks the bromine atom at the 5-position, which may influence its reactivity and chemical properties.
5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
The uniqueness of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13BrN4 |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
5-bromo-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9/h4-5,7,11H,2-3,6H2,1H3/t7-/m1/s1 |
Clé InChI |
HKVIEYTUIUUSLK-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1)C2=NC=C(C=N2)Br |
SMILES canonique |
CC1CN(CCN1)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





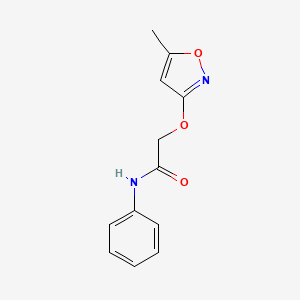
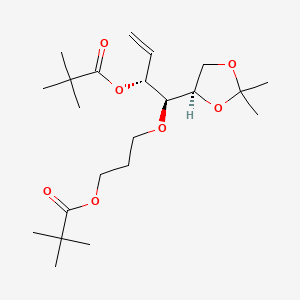
![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
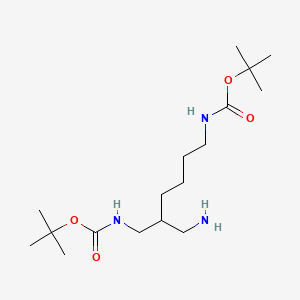
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)


